molecular formula C17H23NO6 B7887453 Z-(MeO)-Asp-OtBu CAS No. 127605-37-2

Z-(MeO)-Asp-OtBu

Cat. No.: B7887453
CAS No.: 127605-37-2
M. Wt: 337.4 g/mol
InChI Key: RJPJDIHTCANHNF-UHFFFAOYSA-N
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Description

Z-(MeO)-Asp-OtBu, also known as Z-(Methoxy)-Aspartic acid tert-butyl ester, is a synthetic compound used in various chemical and biological research applications. This compound is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The this compound compound is characterized by the presence of a methoxy group and a tert-butyl ester group, which enhance its stability and reactivity in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-(MeO)-Asp-OtBu typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using a benzyloxycarbonyl (Z) group. This is followed by the introduction of a methoxy group at the β-position of the aspartic acid. The final step involves the esterification of the carboxyl group with tert-butyl alcohol to form the tert-butyl ester.

    Protection of the Amino Group: The amino group of aspartic acid is protected using a benzyloxycarbonyl (Z) group in the presence of a base such as sodium hydroxide.

    Introduction of Methoxy Group: The β-position of the aspartic acid is methoxylated using a methoxy reagent under controlled conditions.

    Esterification: The carboxyl group is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Z-(MeO)-Asp-OtBu undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Z-(MeO)-Asp-OtBu has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Used in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Z-(MeO)-Asp-OtBu involves its interaction with specific molecular targets and pathways. The methoxy group and tert-butyl ester group enhance its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use.

Comparison with Similar Compounds

Z-(MeO)-Asp-OtBu can be compared with other similar compounds such as:

    Z-Asp-OtBu: Lacks the methoxy group, making it less reactive in certain chemical reactions.

    MeO-Asp-OtBu: Lacks the benzyloxycarbonyl (Z) group, affecting its stability and reactivity.

    Z-(MeO)-Glu-OtBu: Contains a glutamic acid backbone instead of aspartic acid, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability and reactivity, making it a versatile compound in various research applications.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-15(20)13(10-14(19)22-4)18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPJDIHTCANHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555083
Record name 1-tert-Butyl 4-methyl N-[(benzyloxy)carbonyl]aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127605-37-2
Record name 1-tert-Butyl 4-methyl N-[(benzyloxy)carbonyl]aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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